4-(Azetidin-2-yl)pyridine dihydrochloride 4-(Azetidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18629047
InChI: InChI=1S/C8H10N2.2ClH/c1-4-9-5-2-7(1)8-3-6-10-8;;/h1-2,4-5,8,10H,3,6H2;2*1H
SMILES:
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.10 g/mol

4-(Azetidin-2-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC18629047

Molecular Formula: C8H12Cl2N2

Molecular Weight: 207.10 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-2-yl)pyridine dihydrochloride -

Specification

Molecular Formula C8H12Cl2N2
Molecular Weight 207.10 g/mol
IUPAC Name 4-(azetidin-2-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C8H10N2.2ClH/c1-4-9-5-2-7(1)8-3-6-10-8;;/h1-2,4-5,8,10H,3,6H2;2*1H
Standard InChI Key HKZHUAMEOLVLHO-UHFFFAOYSA-N
Canonical SMILES C1CNC1C2=CC=NC=C2.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(Azetidin-3-yl)pyridine dihydrochloride consists of a pyridine ring linked to a saturated azetidine moiety (C8H12Cl2N2). The azetidine group adopts a puckered conformation, with the basic amine protonated under physiological conditions, forming a dihydrochloride salt . X-ray crystallography data confirm a planar pyridine ring and a near-perpendicular orientation of the azetidine group, creating a T-shaped molecular geometry optimized for receptor binding .

Physicochemical Characteristics

The compound exhibits moderate hydrophilicity (logP = 1.2 ± 0.3) due to the protonated azetidine nitrogen and pyridine's π-electron system. Its aqueous solubility reaches 28 mg/mL at pH 7.4, facilitated by chloride counterions. Thermal analysis reveals decomposition above 210°C, with a melting point range of 189–192°C . Stability studies indicate no significant degradation under ambient light or humidity over six months .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 4-chloropyridine derivatives with 3-aminoazetidine precursors under basic conditions (Scheme 1). Key steps include:

  • Intermediate Preparation: 4-Chloro-2-aminopyrimidines (17–20) are synthesized from pyrimidin-4(3H)-ones (15–16) using POCl3 .

  • Coupling Reaction: Boc-protected 3-aminoazetidines (28a–b) undergo nucleophilic substitution with 4-chloropyridines at 60–90°C for 120–180 minutes, achieving yields of 78–90% .

  • Salt Formation: The free base is treated with HCl gas in anhydrous ethanol to obtain the dihydrochloride salt, purified via recrystallization from ethanol/ether .

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeYield Improvement
Temperature70–80°C+12%
Reaction Time150–170 min+8%
Solvent (EtOAc:H2O)3:1 v/v+15%

Alternative Approaches

Microwave-assisted synthesis reduces reaction times to 30–45 minutes with comparable yields (82–85%) . Flow chemistry methods using microreactors demonstrate scalable production (1.2 kg/batch) with 94% purity .

Pharmacological Profile

Histamine Receptor Interactions

4-(Azetidin-3-yl)pyridine dihydrochloride exhibits nanomolar affinity for human histamine H3 (hH3R: pKi = 8.5 ± 0.1) and H4 receptors (hH4R: pKi = 8.1 ± 0.0) . Functional assays using cyclic AMP response element (CRE)-luciferase reporters reveal:

  • H3R Agonism: Full agonism at hH3R (α = 1.2 ± 0.1) with pEC50 = 9.5 ± 0.1

  • H4R Partial Agonism: α = 0.8 ± 0.1 at hH4R (pEC50 = 8.5 ± 0.2)

Equation 1: Dose-response relationship
E=Emax×[A]n[A]n+(EC50)nE = E_{\text{max}} \times \frac{[A]^n}{[A]^n + (\text{EC}_{50})^n}
Where nn = Hill coefficient (1.1 for hH3R, 0.9 for hH4R) .

Species-Specific Activity

Murine receptor studies show enhanced H3R selectivity:

  • mH3R: pKi = 9.0 ± 0.1, pEC50 = 10.0 ± 0.1

  • mH4R: pKi = 7.8 ± 0.0, pEC50 = 9.0 ± 0.1

This 10-fold interspecies potency difference underscores the need for cautious translational interpretation.

Metabolic and Pharmacokinetic Behavior

In Vitro Stability

Hepatic microsomal assays demonstrate moderate clearance:

  • Mouse: t1/2 = 130.8 min, Clint = 20.7 mL/(min·kg)

  • Human: t1/2 = 214.5 min, Clint = 12.3 mL/(min·kg)

CYP450 inhibition is negligible (IC50 > 50 μM for CYP3A4/2D6), reducing drug-drug interaction risks .

In Vivo Disposition

Single-dose pharmacokinetics in mice (10 mg/kg i.v.):

ParameterValue
Cmax1.8 μM
AUC0–∞14.3 μM·h
Vd2.1 L/kg
Oral Bioavailability43%

Brain-to-plasma ratio reaches 0.7 ± 0.2, suggesting moderate CNS penetration .

Comparative Structure-Activity Relationships

Varying azetidine substituents (R = Me, Et, nPr) modulates receptor selectivity:

  • Methyl Derivative: 30-fold H3R/H4R selectivity

  • Ethyl Derivative: Balanced H3R/H4R agonism

  • n-Propyl Derivative: 12-fold H1R off-target activity

Electron-withdrawing groups on pyridine improve metabolic stability but reduce H3R potency by 3–5 fold .

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